3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane
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Overview
Description
3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane is an organoboron compound characterized by its unique bicyclic structure. This compound is a derivative of 9-borabicyclo[3.3.1]nonane, which is widely used in organic synthesis due to its regio-, chemo-, and stereoselectivity . The presence of the boron atom within the bicyclic framework imparts unique reactivity to the compound, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane can be achieved through hydroboration reactions. One common method involves the hydroboration of 1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane with methanol in the presence of a suitable catalyst . The reaction is typically carried out under an inert atmosphere to prevent oxidation of the boron center.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The compound can participate in reduction reactions, often converting to borohydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the reagents used.
Scientific Research Applications
3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane involves the interaction of the boron center with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transmetalation step, transferring an organic group to a palladium catalyst . This process is crucial for forming new carbon-carbon bonds in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A widely used hydroborating agent with similar regio-, chemo-, and stereoselectivity.
1-Boraadamantane: Known for its increased complex-forming ability and use in various chemical transformations.
3,5-Dimethyl-1-boraadamantane: Exhibits similar reactivity and applications as 1-boraadamantane.
Uniqueness
3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane is unique due to the presence of the methoxy group, which imparts additional reactivity and versatility in chemical reactions. This compound’s ability to participate in a wide range of transformations makes it valuable in both academic and industrial research .
Properties
CAS No. |
55967-63-0 |
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Molecular Formula |
C12H21BO |
Molecular Weight |
192.11 g/mol |
IUPAC Name |
3-methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C12H21BO/c1-10-5-11(2)7-12(3,6-10)9-13(8-11)14-4/h1,5-9H2,2-4H3 |
InChI Key |
ZZIQPQIDVPGHCF-UHFFFAOYSA-N |
Canonical SMILES |
B1(CC2(CC(=C)CC(C1)(C2)C)C)OC |
Origin of Product |
United States |
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